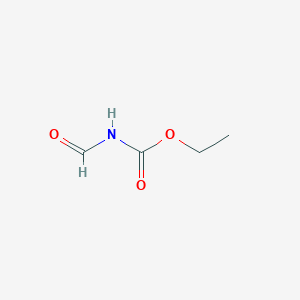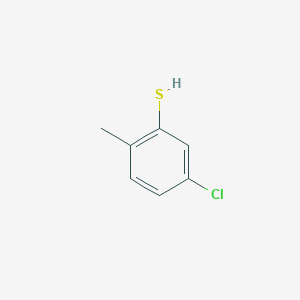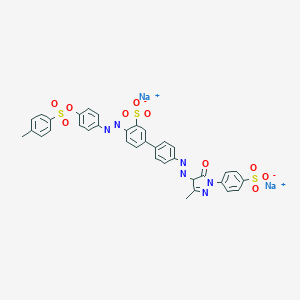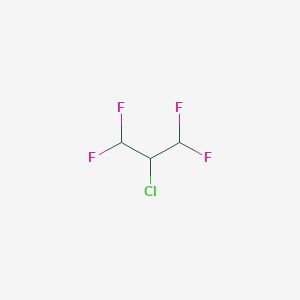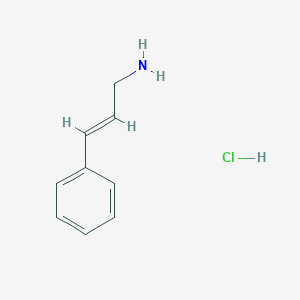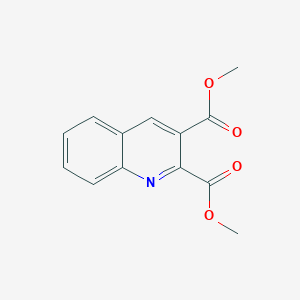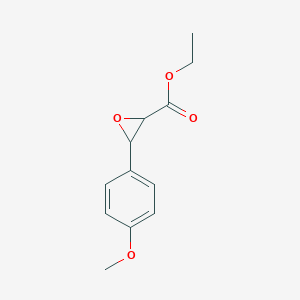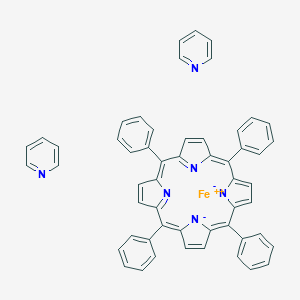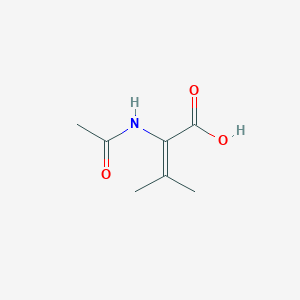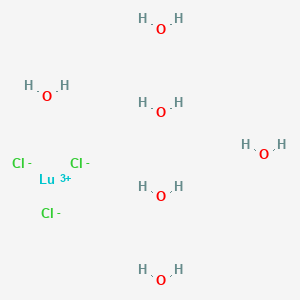
Lutetium(3+);trichloride;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium(III) complexes have been the subject of various studies due to their interesting structural, spectroscopic, and magnetic properties. These complexes often involve the coordination of lutetium ions with organic ligands, resulting in diverse molecular architectures and functionalities.
Synthesis Analysis
The synthesis of lutetium(III) complexes can involve various organic solvents and ligands. For instance, a sandwich lutetium(III) bisphthalocyanine substituted with hexylthio groups was synthesized and characterized using techniques such as elemental analysis, IR, 1H and 13C NMR, UV-vis spectroscopy, and mass spectrometry . Another study reported the synthesis of a lutetium(III) complex with 1,2-dimethoxyethane and methyllithium, resulting in an octahedral arrangement of methyl groups around the lutetium ion .
Molecular Structure Analysis
The molecular structures of lutetium(III) complexes are determined using X-ray diffraction methods. The octakis(alkylthio)-substituted lutetium(III) bisphthalocyanine crystallizes in the monoclinic space group with specific cell dimensions and exhibits a one-dimensional chain of spin S = 1/2 with antiferromagnetic coupling . Tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) forms a distorted trigonal prism around the central lutetium ion with an average Lu–O distance of 2.19 Å . The lutetium/indium trihydroxide compound is isostructural with pure Lu(OH)3 and has a body-centered cubic system with specific bond lengths .
Chemical Reactions Analysis
The chemical reactivity of lutetium(III) complexes can lead to the formation of oxidized and reduced forms, as seen in the study of the lutetium(III) bisphthalocyanine complex . The coordination chemistry of lutetium(III) with various ligands, such as cyclodextrin derivatives, can result in the formation of mono- and bimetallic complexes, as demonstrated by the inclusion complex with an acidic derivative of per(3,6-anhydro)-alpha-cyclodextrin .
Physical and Chemical Properties Analysis
Lutetium(III) complexes exhibit unique physical and chemical properties. The magnetic susceptibility of the octakis(alkylthio)-substituted lutetium(III) bisphthalocyanine aligns with the presence of one unpaired electron per molecular unit, and its magnetic results can be modeled with specific parameters . The crystal and molecular structure of tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) is isomorphous with its erbium analogue, indicating similarities in physical properties across different lanthanide complexes . The lutetium/indium trihydroxide compound's structure was refined to a high degree of precision, and thermal gravimetric and X-ray fluorescence analyses were carried out to further understand its properties .
Scientific Research Applications
Lutetium(3+);trichloride;hexahydrate, also known as Lutetium trichloride hydrate, is a compound with the formula LuCl3 · 6H2O . It has a molecular weight of 389.42 . This compound is often used in scientific research, particularly in the field of materials science and chemistry .
One potential application of Lutetium(3+);trichloride;hexahydrate is in the preparation of luminescent lutetium aluminum garnet for the production of optical ceramics . This involves using Lutetium(3+);trichloride;hexahydrate as a starting material in the synthesis process . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .
Another potential application is in the fabrication of a modified glassy carbon electrode for the detection of sulfite in tap water . This involves using Lutetium(3+);trichloride;hexahydrate in the modification process of the electrode . Again, the specific methods and results would depend on the specific research context .
-
Laser Crystals : Lutetium(3+);trichloride;hexahydrate can be used as a raw material for laser crystals . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .
-
Catalyst in Chemical Reactions : Lutetium(3+);trichloride;hexahydrate can be used as a catalyst in various chemical reactions such as cracking, alkylation, hydrogenation, and polymerization . The specific methods and results would depend on the specific research context .
-
Preparation of Specialty Glasses : Lutetium(3+);trichloride;hexahydrate is sometimes used in the preparation of specialty glasses . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .
-
Production of Lutetium Oxyhalides : Lutetium(3+);trichloride;hexahydrate can be hydrolyzed to obtain lutetium oxyhalides . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .
-
Preparation of Lutetium Oxyhalides : Lutetium(3+);trichloride;hexahydrate can be hydrolyzed to obtain lutetium oxyhalides . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .
-
Production of Lutetium Metal : Pure lutetium metal can be produced from lutetium(3+);trichloride;hexahydrate by heating it together with elemental calcium . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .
-
Synthesis of Lutetium Fluoride : Lutetium(3+);trichloride;hexahydrate can be reacted with hydrogen fluoride to produce lutetium(III) fluoride . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .
-
Preparation of Lutetium Oxide : The hexagonal lutetium hydroxide can be heated and dehydrated to obtain the monoclinic lutetium oxyhydroxide (LuO(OH)), and further heating will make it decompose into lutetium(III) oxide (Lu2O3) . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .
Safety And Hazards
Lutetium(III) chloride hexahydrate is considered hazardous. It is an irritant and can cause harm if it comes into contact with the skin or eyes, or if it is inhaled or ingested . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
properties
IUPAC Name |
lutetium(3+);trichloride;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQNHYDCUXYED-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12LuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647794 |
Source


|
| Record name | Lutetium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lutetium(3+);trichloride;hexahydrate | |
CAS RN |
15230-79-2 |
Source


|
| Record name | Lutetium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

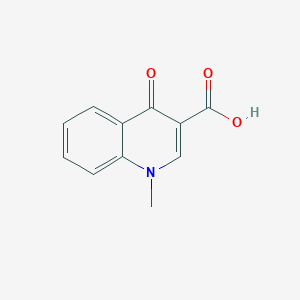
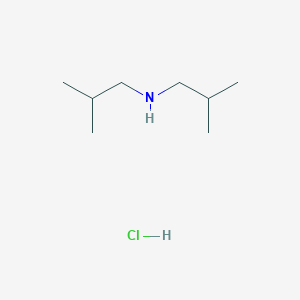
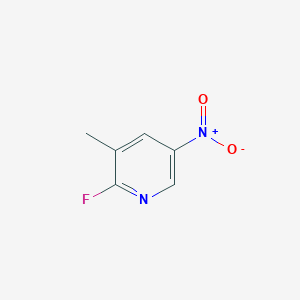
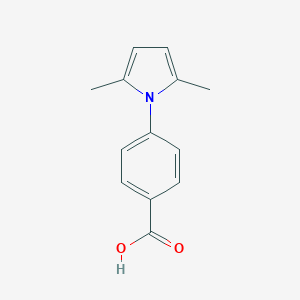
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
